molecular formula C13H14N2O2S B3283900 Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate CAS No. 77505-86-3

Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate

Cat. No.: B3283900
CAS No.: 77505-86-3
M. Wt: 262.33 g/mol
InChI Key: OHAMQMFWKYSVPF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in the treatment of diseases like cancer and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1,3-thiazole-4-carboxylate: Lacks the benzyl group, making it less hydrophobic.

    Benzylthiazole derivatives: Similar structure but with variations in the substituents on the thiazole ring.

    Thiazolylbenzyl esters: Differ in the ester group attached to the thiazole ring.

Uniqueness

Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate is unique due to the presence of both the benzyl and ethyl ester groups, which confer specific chemical properties such as increased hydrophobicity and reactivity. These properties make it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-10(18-13(14)15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAMQMFWKYSVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219657
Record name Ethyl 2-amino-5-(phenylmethyl)-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77505-86-3
Record name Ethyl 2-amino-5-(phenylmethyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77505-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-(phenylmethyl)-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-bromo-2-oxo-4-phenylbutanoate (5.8 g) was dissolved in EtOH (110 ml), and then thiourea (3.1 g) was added to the solution. The reaction mixture was refluxed for 2 hours under N2 atmosphere. The cooled reaction mixture was evaporated in vacuo. The residual solid was suspended (pH=8) in saturated NaHCO3 and water. The solid was collected by filtration, and purified by flash column chromatography over silica gel with CHCl3/MeOH (10:1) as an eluent to give ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate (808.2 mg) as a yellow wax.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
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Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
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Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
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Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
Reactant of Route 5
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Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate

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